molecular formula C10H16O3 B7778434 2-CYCLOHEXYL-2-OXOETHYL ACETATE CAS No. 37166-70-4

2-CYCLOHEXYL-2-OXOETHYL ACETATE

Cat. No.: B7778434
CAS No.: 37166-70-4
M. Wt: 184.23 g/mol
InChI Key: PUCQQLYULNUHJO-UHFFFAOYSA-N
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Description

2-CYCLOHEXYL-2-OXOETHYL ACETATE is an organic compound with the molecular formula C10H16O3 It is a derivative of ethanone, where the hydrogen atom is replaced by an acetyloxy group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXYL-2-OXOETHYL ACETATE typically involves the acetylation of cyclohexanol. One common method is the reaction of cyclohexanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

C6H11OH+(CH3CO)2OC6H11OCOCH3+CH3COOH\text{C}_6\text{H}_{11}\text{OH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_{11}\text{OCOCH}_3 + \text{CH}_3\text{COOH} C6​H11​OH+(CH3​CO)2​O→C6​H11​OCOCH3​+CH3​COOH

This reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOHEXYL-2-OXOETHYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone and acetic acid.

    Reduction: Reduction of the compound can yield cyclohexanol and ethanol.

    Substitution: The acetyloxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used in substitution reactions.

Major Products

    Oxidation: Cyclohexanone and acetic acid.

    Reduction: Cyclohexanol and ethanol.

    Substitution: Various substituted cyclohexyl derivatives, depending on the reagent used.

Scientific Research Applications

2-CYCLOHEXYL-2-OXOETHYL ACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-CYCLOHEXYL-2-OXOETHYL ACETATE involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The cyclohexyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-(acetyloxy)-1-phenyl-: Similar structure but with a phenyl group instead of a cyclohexyl group.

    Ethanone, 2-(acetyloxy)-1,2-diphenyl-: Contains two phenyl groups.

    Acetophenone: A simpler structure with only a phenyl group and no acetyloxy group.

Uniqueness

2-CYCLOHEXYL-2-OXOETHYL ACETATE is unique due to the presence of both an acetyloxy group and a cyclohexyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-cyclohexyl-2-oxoethyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCQQLYULNUHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401873
Record name Ethanone, 2-(acetyloxy)-1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37166-70-4
Record name 2-(Acetyloxy)-1-cyclohexylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37166-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(acetyloxy)-1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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